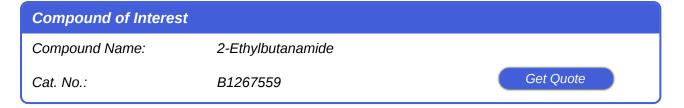


Confirming the Identity of 2-Ethylbutanamide: An Orthogonal Methods Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical entities is a cornerstone of scientific research and drug development. Relying on a single analytical technique can be fraught with uncertainty due to potential interferences, instrument limitations, or the presence of isomeric impurities. An orthogonal approach, employing multiple analytical methods that rely on different physicochemical principles, provides a robust and reliable confirmation of a compound's identity. This guide presents a comparative overview of key orthogonal methods for the structural elucidation and identity confirmation of **2-Ethylbutanamide**, a simple yet illustrative small molecule.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data from the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to **2-Ethylbutanamide**.



Analytical Method	Parameter	Expected Value/Observation for 2- Ethylbutanamide	Alternative Compound (N- ethylbutanamide)
¹H NMR	Chemical Shift (δ)	$\sim 5.5-7.5$ ppm (br s, 2H, -NH ₂)	~ 5.3 ppm (br t, 1H, - NH)
~ 1.9 ppm (m, 1H, - CH)	~ 3.2 ppm (q, 2H, - CH ₂ -)		
~ 1.5 ppm (m, 4H, - CH ₂ - x2)	~ 2.1 ppm (t, 2H, - CH ₂ -)	_	
~ 0.9 ppm (t, 6H, -CH₃ x2)	~ 1.6 ppm (sex, 2H, - CH ₂ -)	-	
~ 1.1 ppm (t, 3H, - CH₃)		-	
~ 0.9 ppm (t, 3H, - CH₃)	-		
¹³ C NMR	Chemical Shift (δ)	~ 180 ppm (C=O)	~ 173 ppm (C=O)
~ 50 ppm (-CH)	~ 38 ppm (-CH ₂ -)	_	
~ 25 ppm (-CH ₂ - x2)	~ 34 ppm (-CH ₂ -)	_	
~ 12 ppm (-CH₃ x2)	~ 19 ppm (-CH ₂ -)	_	
~ 15 ppm (-CH₃)	_		
~ 14 ppm (-CH₃)	_		
FTIR	Vibrational Frequency (cm ⁻¹)	~ 3350, 3180 cm ⁻¹ (N-H stretch, two bands for primary amide)	~ 3300 cm ⁻¹ (N-H stretch, one band for secondary amide)
~ 2960, 2875 cm ⁻¹ (C-H stretch)	~ 2960, 2875 cm ⁻¹ (C-H stretch)		
~ 1650 cm ⁻¹ (C=O stretch, Amide I)	~ 1640 cm ⁻¹ (C=O stretch, Amide I)	- -	



~ 1400 cm ⁻¹ (C-N stretch)	\sim 1550 cm $^{-1}$ (N-H bend, Amide II)		
GC-MS	Retention Time (GC)	Compound-specific, dependent on column and conditions	Different from 2- Ethylbutanamide under the same conditions
Molecular Ion Peak (MS)	m/z 115 [M]+	m/z 115 [M]+	
Key Fragment Ions (MS)	m/z 87, 72, 44	m/z 87, 72, 44	-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

- 2-Ethylbutanamide sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard (optional)
- High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:



- Sample Preparation: Dissolve the **2-Ethylbutanamide** sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial. If an internal standard is used, add a small drop of TMS. Transfer the solution to a clean, dry 5 mm NMR tube.[1]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a protondecoupled pulse sequence.
- Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Ethylbutanamide** sample (liquid or solid)
- FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellets for solids)
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Analysis (ATR):
 - Place a small amount of the **2-Ethylbutanamide** sample directly onto the ATR crystal.



- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
- Sample Analysis (KBr Pellet for solids):
 - Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the spectrometer's sample holder and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **2-Ethylbutanamide**.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any volatile impurities and determine its molecular weight and fragmentation pattern.

Materials:

- 2-Ethylbutanamide sample
- Volatile solvent (e.g., methanol or dichloromethane)
- GC-MS instrument equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column)
- Helium carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution of the 2-Ethylbutanamide sample in a suitable volatile solvent.
- GC Method Development: Set the GC parameters, including the injector temperature, oven temperature program (initial temperature, ramp rate, and final temperature), and carrier gas

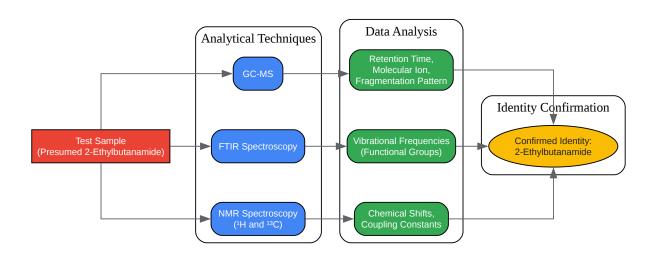


flow rate. These parameters should be optimized to achieve good separation and peak shape.[5]

- MS Method Development: Set the MS parameters, including the ionization mode (typically Electron Ionization EI), mass range to be scanned, and detector voltage.
- Injection and Data Acquisition: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC. The data acquisition will be initiated, recording both the chromatogram (signal intensity vs. retention time) and the mass spectrum of the eluting components.
- Data Analysis: Identify the peak corresponding to 2-Ethylbutanamide in the chromatogram.
 Analyze the mass spectrum of this peak to determine the molecular ion and the characteristic fragment ions.[6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity of **2-Ethylbutanamide** using orthogonal methods.



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Caption: Workflow for Orthogonal Confirmation of **2-Ethylbutanamide** Identity.



Caption: Logical Flow for Data Integration in Structural Confirmation.

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